molecular formula C11H17NO4 B12064206 5-(2,2-Diethoxyethoxy)pyridin-3-ol

5-(2,2-Diethoxyethoxy)pyridin-3-ol

Cat. No.: B12064206
M. Wt: 227.26 g/mol
InChI Key: CXLJBXUGWSMBLH-UHFFFAOYSA-N
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Description

5-(2,2-Diethoxyethoxy)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position and a 2,2-diethoxyethoxy substituent at the 5-position of the pyridine ring. This compound is identified by the CAS number 1807503-93-0 and is available with a purity of 95% . Its structure combines hydrophilic (hydroxyl) and lipophilic (diethoxyethoxy) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

5-(2,2-diethoxyethoxy)pyridin-3-ol

InChI

InChI=1S/C11H17NO4/c1-3-14-11(15-4-2)8-16-10-5-9(13)6-12-7-10/h5-7,11,13H,3-4,8H2,1-2H3

InChI Key

CXLJBXUGWSMBLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CN=CC(=C1)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Diethoxyethoxy)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 5-(2,2-Diethoxyethoxy)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Diethoxyethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-one derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

5-(2,2-Diethoxyethoxy)pyridin-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,2-Diethoxyethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diethoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-(2-Hydroxyethoxy)pyridin-3-ol

  • Structure : Features a 2-hydroxyethoxy group at the 2-position and a hydroxyl group at the 3-position.
  • Key Differences : The shorter hydroxyethoxy chain increases hydrophilicity compared to the diethoxyethoxy group in the target compound. This may enhance solubility in polar solvents but reduce membrane permeability .

5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol

  • Structure : Combines a bromine atom at the 5-position and a hydroxyethoxy group at the 2-position.
  • This compound is commercially available at a premium price (e.g., $500/g for 1 g) .

Table 1: Alkoxy-Substituted Pyridin-3-ol Derivatives

Compound Name Substituents Commercial Availability (Price) Reference
5-(2,2-Diethoxyethoxy)pyridin-3-ol 5-(2,2-Diethoxyethoxy) Purity: 95%
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol 5-Bromo, 2-(2-hydroxyethoxy) $500/g (1 g)

Halogenated Pyridin-3-ol Derivatives

2,5-Dichloro-4,6-diiodopyridin-3-ol

  • Structure : Contains chlorine at the 2- and 5-positions and iodine at the 4- and 6-positions.

5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol

  • Structure : Chlorine at the 5-position and hydroxyethoxy at the 2-position.
  • Key Differences: The chlorine atom may confer metabolic stability compared to non-halogenated analogs .

Phenyl-Substituted Pyridin-3-ol Derivatives

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

  • Structure : A 4-chloro-2-methoxyphenyl group at the 5-position.
  • Molecular Formula: C₁₂H₁₀ClNO₂.

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol

  • Structure : A 2-fluoro-3-methoxyphenyl group at the 5-position.
  • Molecular Formula: C₁₂H₁₀FNO₂.
  • Key Differences : Fluorine’s electronegativity may modulate electronic properties and bioavailability .

Table 2: Phenyl-Substituted Pyridin-3-ol Derivatives

Compound Name Molecular Formula Key Substituent Reference
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 4-Chloro-2-methoxyphenyl
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol C₁₂H₁₀FNO₂ 2-Fluoro-3-methoxyphenyl

Methoxy and Heterocyclic Derivatives

2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine

  • Structure : Methoxy groups at the 2- and 3-positions and a trimethylsilyl-ethynyl group at the 5-position.
  • Key Differences : The ethynyl group enables click chemistry applications, while trimethylsilyl protects reactive alkyne bonds .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

  • Structure : A methoxypyridinyl group at the 5-position and an amine at the 2-position.
  • Molecular Formula : C₁₁H₁₁N₃O.
  • Key Differences : The amine group introduces hydrogen-bonding capability, useful in kinase inhibitor design .

Biological Activity

5-(2,2-Diethoxyethoxy)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a diethoxyethoxy group and a hydroxyl group. The exploration of its biological activity focuses on its interactions with various biological targets, including enzymes and receptors.

PropertyValue
Molecular Formula C12H17N1O4
Molecular Weight 239.27 g/mol
IUPAC Name 5-(2,2-Diethoxyethoxy)pyridin-3-ol
CAS Number Not specified

The biological activity of 5-(2,2-Diethoxyethoxy)pyridin-3-ol is primarily linked to its interaction with specific enzymes and receptors. Research indicates that this compound may exhibit anti-inflammatory , antioxidant , and antimicrobial properties . Its action mechanism involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways.
  • Interaction with Receptors : It may bind to specific receptors, modulating their activity and influencing various signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the potential of 5-(2,2-Diethoxyethoxy)pyridin-3-ol to affect cellular processes. For instance:

  • Antioxidant Activity : The compound showed significant scavenging activity against free radicals, indicating its potential use in combating oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of 5-(2,2-Diethoxyethoxy)pyridin-3-ol in a murine model. Results indicated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) following treatment with the compound.
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile.

Comparative Analysis

To better understand the biological activity of 5-(2,2-Diethoxyethoxy)pyridin-3-ol, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
5-Hydroxy-pyridineAntioxidant and anti-inflammatoryLess potent than 5-(2,2-Diethoxyethoxy)pyridin-3-ol
Pyridine derivatives (general)Varying activities depending on substitutionsBroad range of biological activities

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